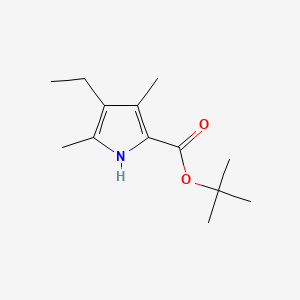

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Overview

Description

“tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol . The IUPAC name of this compound is tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Molecular Structure Analysis

The non-H atoms of the molecule are almost coplanar, except for two C atoms of the tert-butyl group . In the crystal, molecules are linked into centrosymmetric dimers by two intermolecular N-H⋯O hydrogen bonds, forming an R(2)(2)(10) ring motif .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 42.1 Ų . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 223.157228913 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

Chiral Bipyrrole Synthesis : tert-Butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is used in the synthesis of chiral bipyrroles. For instance, diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate was synthesized from this compound, showing axial chirality and restricted rotation due to the tert-butyl groups (Skowronek & Lightner, 2003).

Hydroxyl Group Protection : This compound plays a role in the development of chemical agents for protecting hydroxyl groups. This protection is crucial for stability under various conditions and easy removal by specific agents. Its derivatives are particularly useful in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Enzymatic C-Demethylation Study : The compound is used in studies examining enzymatic reactions, such as the C-demethylation of LC15-0133, a dipeptidyl peptidase-4 inhibitor. This research is critical in understanding drug metabolism and interactions in the body (Yoo et al., 2008).

Synthesis and Application in Organic Chemistry

Nucleophilic Base Synthesis : The synthesis of a weak nucleophilic base, analogous to 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, involved similar compounds. These bases play a crucial role in organic syntheses by protecting the heteroatom sterically against electrophilic attack (Balaban et al., 2004).

Condensation Reactions in Organic Synthesis : Condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) have been explored. Such reactions are crucial for acylation processes in organic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Catalysis in Acylation Chemistry : The compound has been involved in the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, which act as effective catalysts in acylation chemistry. This demonstrates the importance of neighboring group effects in catalytic processes (Mennenga, Dorn, Menzel, & Ritter, 2015).

properties

IUPAC Name |

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-7-10-8(2)11(14-9(10)3)12(15)16-13(4,5)6/h14H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFMXVYQCWHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

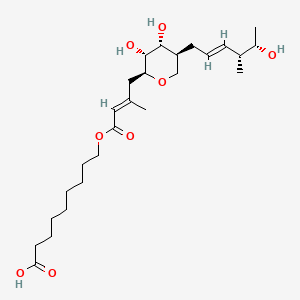

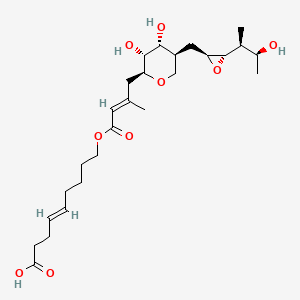

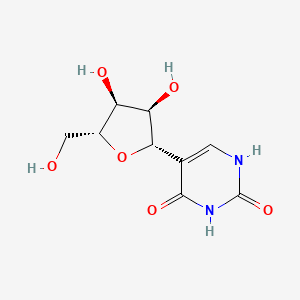

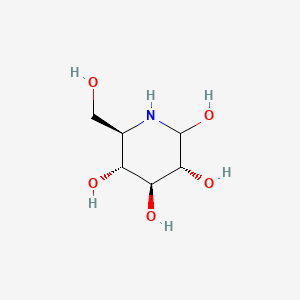

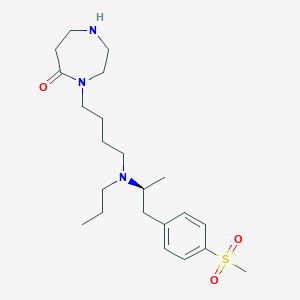

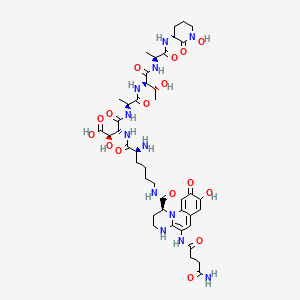

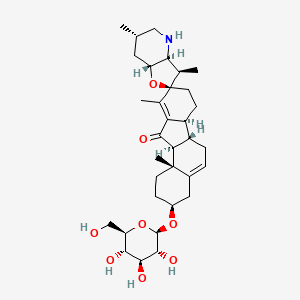

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)